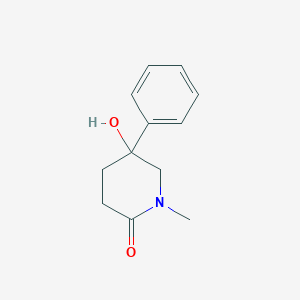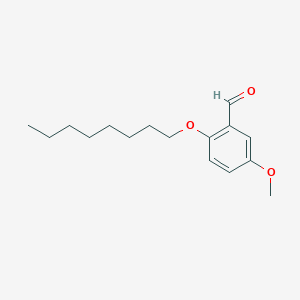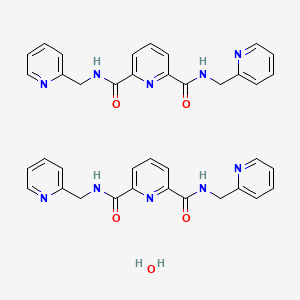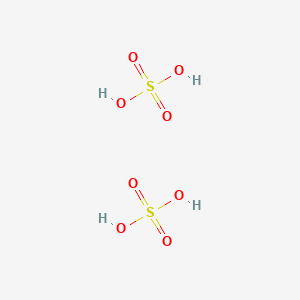![molecular formula C13H15NO3 B14248912 Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- CAS No. 359876-14-5](/img/structure/B14248912.png)
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is a chiral compound with a complex structure that includes a cyclopentanone ring, a nitro group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can be achieved through an asymmetric Michael addition reaction. The process begins with the aldol reaction of valeraldehyde and cyclopentanone under basic conditions to form 2-pentylidene cyclopentanones. This intermediate undergoes a double bond indexing in acidic conditions to yield cyclopentenone. The final step involves a Michael addition reaction catalyzed by chiral amino acid lithium salts, followed by hydrolysis and decarboxylation to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the described synthetic route provides a basis for potential large-scale synthesis. The use of chiral catalysts and controlled reaction conditions are crucial for achieving high yields and enantioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
2-nitro-1-phenylethanol: Contains a nitro group and a phenylethyl group but lacks the cyclopentanone ring.
Cyclohexanone: Similar structure but with a six-membered ring.
Uniqueness
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is unique due to its chiral nature and the presence of both a nitro group and a phenylethyl group
Eigenschaften
CAS-Nummer |
359876-14-5 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(2S)-2-[(1R)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-8-4-7-11(13)12(9-14(16)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
RIJDKVQQVVKDPB-RYUDHWBXSA-N |
Isomerische SMILES |
C1C[C@H](C(=O)C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(=O)C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)


